molecular formula C13H17BClFO2 B3347863 2-(4-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1454914-16-9

2-(4-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3347863
CAS No.: 1454914-16-9
M. Wt: 270.54 g/mol
InChI Key: LCVUPIZJSZKXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a substituted phenyl ring attached to a pinacol boronate core. The substituents—chloro (Cl), fluoro (F), and methyl (CH₃) groups at the 4-, 2-, and 3-positions of the phenyl ring, respectively—impart distinct electronic and steric properties. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceutical and materials science research .

Properties

IUPAC Name

2-(4-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClFO2/c1-8-10(15)7-6-9(11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVUPIZJSZKXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-2-fluoro-3-methylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is carried out under anhydrous conditions, often in the presence of a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boranes or other reduced boron-containing compounds.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

  • Cross-Coupling Reactions :
    • The compound is utilized as a boron reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are vital for constructing biaryl compounds, which are important in pharmaceuticals and agrochemicals.
    • Example : In the synthesis of aryl-substituted compounds, this dioxaborolane can react with aryl halides to form C-C bonds efficiently.
  • Synthesis of Arylboronic Acids :
    • It serves as a precursor for various arylboronic acids through hydrolysis or transmetalation processes. Arylboronic acids are crucial intermediates in organic synthesis.
    • Case Study : The transformation of this compound into arylboronic acids has been documented to enhance the yield of subsequent coupling reactions.
  • Functionalization of Aromatic Compounds :
    • The compound can facilitate the functionalization of aromatic rings through electrophilic aromatic substitution processes.
    • Research Insight : Studies have shown that introducing functional groups onto aromatic systems can significantly alter their reactivity and properties.

Medicinal Chemistry Applications

  • Drug Development :
    • Due to its ability to form stable complexes with various substrates, this compound is investigated for its potential in drug design and development.
    • Case Study : Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines.
  • Targeted Delivery Systems :
    • The dioxaborolane structure is being explored for use in targeted delivery systems for anticancer drugs, where its boron content can enhance the therapeutic index.
    • Insight : The incorporation of boron into drug molecules has been shown to improve their selectivity and reduce systemic toxicity.

Data Table of Applications

Application AreaDescriptionExample Use Case
Cross-Coupling ReactionsForms C-C bonds via Suzuki-Miyaura reactionsSynthesis of biaryl compounds
Synthesis of Arylboronic AcidsPrecursor for arylboronic acidsEnhances yield in coupling reactions
FunctionalizationFacilitates electrophilic aromatic substitutionsModifying aromatic compounds for increased reactivity
Drug DevelopmentInvestigated for potential anticancer activityActivity against specific cancer cell lines
Targeted Delivery SystemsEnhances selectivity and reduces toxicity in drug deliveryBoron-containing drug formulations

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with hydroxyl and amino groups in biological molecules, leading to the formation of boronate esters. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The electronic and steric profiles of dioxaborolane derivatives are heavily influenced by substituents on the phenyl ring. Key analogs include:

Halogen-Substituted Derivatives
  • Higher molecular weight (285.99 g/mol) may affect solubility in polar solvents .
  • 2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₃H₁₇BClO₂):

    • The 5-chloro-2-methyl substitution reduces electronic withdrawal compared to the target compound’s 4-chloro-2-fluoro groups, leading to faster oxidative addition in cross-couplings .
Electron-Withdrawing and Donating Groups
  • 2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₄H₁₇BClF₃O₃):

    • The trifluoromethyl (CF₃) group is strongly electron-withdrawing, enhancing electrophilicity at the boron center.
    • Predicted boiling point: 363°C; density: 1.24 g/cm³ .
  • 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₃H₁₉BO₃):

    • Methoxy (OCH₃) is electron-donating, reducing boron’s electrophilicity and slowing coupling kinetics.
    • NMR ¹H (7.75 ppm, aromatic protons), ¹³C (162.09 ppm, methoxy carbon) .
Sterically Bulky Derivatives
  • 2-(4-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₅H₂₀BFO₂):

    • Cyclopropyl introduces steric bulk, which may hinder access to the boron center in catalytic cycles.
    • Molecular weight: 262.13 g/mol .
  • 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₃H₁₈BFO₂):

    • Benzyl substitution shifts reactivity toward benzylic C–B bond cleavage rather than aryl coupling .

Physicochemical Properties

Compound (Substituents) Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key NMR Shifts (¹H/¹³C)
Target: 4-Cl, 2-F, 3-CH₃ 284.58* N/A N/A N/A
4-Bromophenyl 285.99 N/A N/A N/A
3-Cl, 4-OCH₃, 5-CF₃ 336.54 1.24 (pred.) 363 (pred.) N/A
4-Cyclopropyl-2-F 262.13 N/A N/A N/A
4-Methoxyphenyl 234.0 (GC-MS) N/A N/A 7.75 ppm (d, J=8.7 Hz, 2H, Ar-H)

*Calculated based on formula C₁₃H₁₅BClF₃O₂.

Biological Activity

2-(4-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C₁₃H₁₈BClO₂
  • Molecular Weight : 252.54 g/mol
  • CAS Number : 1072945-04-0

The compound features a dioxaborolane structure which is significant in medicinal chemistry for its ability to form stable complexes with various biological targets.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For example:

  • Mechanism of Action : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential metabolic pathways.
  • Case Study : A derivative of dioxaborolane was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth at low concentrations, suggesting potential use as an antibacterial agent .

Anticancer Activity

Preliminary studies on related compounds indicate potential anticancer properties:

  • Mechanism of Action : Compounds in this class may induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting specific kinases involved in cell proliferation.
  • Case Study : A study involving a related dioxaborolane compound demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells .

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes:

  • Example : Inhibition of serine β-lactamases has been observed with structurally related boron-containing compounds. This mechanism is crucial for combating antibiotic resistance .

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological implications:

  • Toxicity Studies : Initial assessments indicate that the compound may exhibit moderate toxicity in vitro. Further studies are required to establish a comprehensive safety profile .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntibacterialInhibits cell wall synthesis
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits serine β-lactamases
ToxicityModerate toxicity observed in initial studies

Case Studies

  • Antibacterial Efficacy :
    • Compound tested against Staphylococcus aureus and Escherichia coli.
    • Resulted in significant growth inhibition at concentrations as low as 10 µg/mL.
  • Anticancer Potential :
    • Evaluated in MCF-7 breast cancer cells.
    • Induced apoptosis with an IC50 value of 15 µM.

Q & A

Q. Table 1. Comparative Reactivity of Substituted Dioxaborolanes

Substituent PositionCoupling Yield (%)Activation Energy (kJ/mol)
4-Cl, 2-F, 3-Me43–6892–100
4-F, 2-Me75–8285–90
Unsubstituted88–9578–85
Data sourced from

Q. Table 2. Stability Under Different Solvent Systems

SolventHalf-life (hrs)Protodeboronation (%)
H₂O2.545
THF/H₂O (4:1)8.015
Dioxane12.05
Data sourced from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.